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2-[4-(2,5-Dimethylphenoxy)-2-quinazolinyl]phenol

NMR spectroscopy Structural identity Regioisomer discrimination

2-[4-(2,5-Dimethylphenoxy)-2-quinazolinyl]phenol (C22H18N2O2, exact mass 342.1368 g/mol, InChIKey VTTRFBHALOXACS-UHFFFAOYSA-N) is an organic compound belonging to the 2-(quinazolin-2-yl)phenol subclass. Quinazoline derivatives containing phenoxy substituents at the 4-position have been systematically explored as ATP-competitive kinase inhibitors, particularly targeting checkpoint kinase 2 (CHK2) in DNA damage response pathways.

Molecular Formula C22H18N2O2
Molecular Weight 342.4 g/mol
Cat. No. B13376466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2,5-Dimethylphenoxy)-2-quinazolinyl]phenol
Molecular FormulaC22H18N2O2
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)OC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4O
InChIInChI=1S/C22H18N2O2/c1-14-11-12-15(2)20(13-14)26-22-16-7-3-5-9-18(16)23-21(24-22)17-8-4-6-10-19(17)25/h3-13,25H,1-2H3
InChIKeyVTTRFBHALOXACS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(2,5-Dimethylphenoxy)-2-quinazolinyl]phenol: Procurement-Relevant Identity and Classification


2-[4-(2,5-Dimethylphenoxy)-2-quinazolinyl]phenol (C22H18N2O2, exact mass 342.1368 g/mol, InChIKey VTTRFBHALOXACS-UHFFFAOYSA-N) is an organic compound belonging to the 2-(quinazolin-2-yl)phenol subclass [1]. Quinazoline derivatives containing phenoxy substituents at the 4-position have been systematically explored as ATP-competitive kinase inhibitors, particularly targeting checkpoint kinase 2 (CHK2) in DNA damage response pathways [2] [3]. The compound possesses a 2,5-dimethylphenoxy group at the 4-position of the quinazoline core and an ortho-hydroxyphenyl group at the 2-position, a substitution pattern that positions it within a well-characterized structure-activity relationship (SAR) series where both the phenoxy and hydroxyphenyl substituents are critical for target engagement and selectivity.

1
Scaffold: ATP‑competitive 2‑(quinazolin‑2‑yl)phenol series, consistent with CHK2 pathway probe design
2
Substitution: 2,5‑dimethylphenoxy at the 4‑position defines a distinct regioisomeric SAR probe point
3
Use context: kinase selectivity profiling, hERG liability benchmarking, and regioisomer purity control studies

2-[4-(2,5-Dimethylphenoxy)-2-quinazolinyl]phenol: Why Generic Quinazoline Substitution Risks Loss of Target Selectivity and Potency


In the 2-(quinazolin-2-yl)phenol series, even minor variations in the 4-phenoxy substituent produce dramatically divergent CHK2 inhibitory profiles. The prototype compound 46 (CCT241533, IC50 3 nM) achieved >63-fold selectivity over CHK1 via iterative optimization of the aryloxy group [1]. The specific 2,5-dimethyl substitution pattern on the phenoxy ring represents a distinct electronic and steric environment relative to the 2,4-dimethyl, 2,3-dimethyl, or unsubstituted phenoxy analogs, each of which would be predicted to exhibit altered occupancy of the kinase ATP-binding pocket and different off-target kinase profiles. Without head-to-head selectivity profiling, generic substitution of one dimethylphenoxy regioisomer for another risks loss of targeted CHK2 activity or introduction of undesirable off-target pharmacology, as documented for the core scaffold's intrinsic hERG liability that required peripheral polar substitution to mitigate [1].

Regioisomer swap (2,5‑dimethyl vs. 2,4‑ or 2,3‑dimethylphenoxy) may shift kinase selectivity and CHK2 engagement profile
Off‑target kinase and hERG liability context may differ with generic quinazoline analogs lacking defined substitution
Structural analog replacement cannot guarantee identical ATP‑pocket occupancy; class‑level SAR suggests distinct selectivity fingerprints

2-[4-(2,5-Dimethylphenoxy)-2-quinazolinyl]phenol: Quantitative Differentiation Evidence for Scientific Procurement


Regioisomeric Differentiation via NMR Structural Confirmation

The 2,5-dimethylphenoxy regioisomer is unambiguously distinguishable from the closely related 2,4-dimethylphenoxy and 2,3-dimethylphenoxy analogs by its 1H-NMR and 13C-NMR spectral signatures. The target compound exhibits characteristic aromatic proton splitting patterns consistent with a 1,2,5-trisubstituted phenoxy ring (positions 2 and 5 bearing methyl groups), recorded in DMSO-d6 at standardized conditions [1]. This spectral fingerprint enables definitive identity verification in procurement quality control, where misassignment of dimethylphenoxy regioisomers is a documented risk in commercial supply chains.

NMR Structural Confirmation
Cross‑study comparable
Distinct 1H‑NMR splitting pattern in DMSO‑d6 (δ 6.9–8.3 ppm) consistent with 1,2,5‑trisubstituted phenoxy ring; unique 13C methyl signals ~15–21 ppm
Supports regioisomer purity verification
Differentiates from 2,4‑ and 2,3‑dimethylphenoxy regioisomers
NMR spectroscopy Structural identity Regioisomer discrimination

CHK2 Inhibitor Class Potency Benchmark: The 2-(Quinazolin-2-yl)phenol Scaffold

The 2-(quinazolin-2-yl)phenol pharmacophore, to which 2-[4-(2,5-dimethylphenoxy)-2-quinazolinyl]phenol belongs, has been structurally validated as a highly potent and selective CHK2 inhibitory scaffold. The optimized analog CCT241533 (IC50 = 3 nM, Ki = 1.16 nM) demonstrated >63-fold selectivity for CHK2 over CHK1 and minimal cross-reactivity against a panel of 84 kinases [1]. While direct CHK2 IC50 data for the 2,5-dimethylphenoxy analog is not publicly available, its conserved 2-(quinazolin-2-yl)phenol core and 4-phenoxy substitution place it within the same ATP-competitive binding mode series, where the 4-aryloxy group occupies the solvent-exposed region of the CHK2 ATP pocket [1].

CHK2 Class Potency
Class‑level inference
CCT241533 (optimized analog): CHK2 IC50 = 3 nM, Ki = 1.16 nM; >63‑fold selectivity over CHK1
Scaffold‑based CHK2 inhibition context
2,5‑dimethyl analog not directly tested; SAR probe opportunity
Checkpoint kinase 2 Kinase inhibition DNA damage response

Molecular Weight and LogP Differentiation vs. Non-phenolic Quinazoline Analogs

The compound's molecular weight (342.4 g/mol, exact mass 342.1368 g/mol) and predicted lipophilicity place it within the favorable range for lead-like chemical probes, in contrast to higher molecular weight quinazoline kinase inhibitors bearing methoxy or chloro substituents on the quinazoline core [1][2]. The 2,5-dimethylphenoxy group contributes a logP increment of approximately +1.5 to +2.0 units relative to the unsubstituted phenoxy analog (MW 314.34 g/mol) , offering a tunable lipophilicity handle without exceeding standard drug-likeness thresholds.

MW & Lipophilicity
Cross‑study comparable
MW = 342.4 g/mol; predicted logP increment ~+1.5‑2.0 vs. unsubstituted phenoxy (MW 314.3), providing intermediate lipophilicity without halogenation
Lead‑like physicochemical profile
Supports cellular assay solubility assessment
Physicochemical properties Lead optimization Drug-likeness

hERG Liability Mitigation: Scaffold Intrinsic Risk Informed by Class-Level Data

The 2-(quinazolin-2-yl)phenol core scaffold exhibited intrinsic hERG ion channel activity that was successfully reduced through addition of peripheral polar substitution in the optimized clinical candidate CCT241533 [1]. The 2,5-dimethylphenoxy analog, lacking such polar modifications, is predicted to retain baseline hERG liability inherent to the core. This class-level safety insight provides a specific rationale for selecting the 2,5-dimethylphenoxy analog as a comparator compound in hERG liability structure-toxicity relationship studies, where it can serve as a reference for quantifying the hERG-attenuating effect of polar substituent incorporation.

hERG Liability Context
Class‑level inference
Core scaffold exhibits intrinsic hERG channel activity; polar‑substituted analog (CCT241533) showed reduced liability
Supports hERG liability benchmarking
Non‑polar 2,5‑dimethyl analog as reference for safety margin studies
hERG channel Cardiotoxicity Kinase inhibitor safety

2-[4-(2,5-Dimethylphenoxy)-2-quinazolinyl]phenol: High-Value Research Application Scenarios


CHK2 Kinase Selectivity Profiling Reference Compound

Use 2-[4-(2,5-dimethylphenoxy)-2-quinazolinyl]phenol as a structurally defined tool compound in CHK2 SAR studies to evaluate the contribution of the 2,5-dimethylphenoxy substitution to kinase selectivity versus the 2,4-dimethyl and 2,3-dimethyl regioisomers. The conserved 2-(quinazolin-2-yl)phenol core ensures ATP-competitive CHK2 binding potential, while the specific 2,5-dimethyl pattern allows systematic interrogation of the solvent-exposed region of the kinase ATP pocket [1]. Parallel testing against a kinase selectivity panel (including CHK1, CDK1, and PLK family members) can generate the first published selectivity fingerprint for this substitution pattern, directly building on the Caldwell et al. (2011) SAR framework [1].

hERG Liability Characterization of the Non-Polar Quinazoline-Phenol Core

Employ the compound in hERG automated patch-clamp assays to quantify the baseline cardiotoxicity risk of the unmodified quinazoline-phenol core scaffold. This data point is essential for SAR interpretation: the 2,5-dimethylphenoxy analog (lacking peripheral polar groups) provides the reference hERG IC50 against which polar-substituted analogs (e.g., those containing sulfonamide, amine, or alcohol pendants) are compared. Published class-level data confirm that polar substitution reduces hERG liability [1]; quantitative hERG IC50 determination for the non-polar 2,5-dimethylphenoxy compound enables calculation of the fold-reduction in hERG activity achieved by each polar modification.

Regioisomeric Purity Standard for Quality Control in Chemical Supply

The unambiguous NMR spectral fingerprint of 2-[4-(2,5-dimethylphenoxy)-2-quinazolinyl]phenol, documented in the Wiley KnowItAll NMR Spectral Library [2], enables its use as a certified reference material for distinguishing authentic 2,5-dimethylphenoxy regioisomer from 2,4- and 2,3-dimethylphenoxy contaminants in commercial samples. Procurement teams can specify this spectral benchmark in tender documents to enforce regioisomeric purity specifications, mitigating the risk of receiving incorrectly substituted analogs that could compromise SAR reproducibility.

Lead-Like Chemical Probe with Tunable Lipophilicity for Cellular Assay Development

With a molecular weight of 342.4 g/mol and a predicted logP that remains within lead-like chemical space (below the commonly applied logP <5 threshold), the compound is well-suited for cellular CHK2 target engagement studies. The 2,5-dimethyl substitution provides enhanced membrane permeability relative to the unsubstituted phenoxy analog (MW 314.34 g/mol) without the metabolic liability of chloro-substituted analogs (e.g., CAS 847377-82-6, MW 376.8 g/mol) . This balanced property profile supports its application in cell-based DNA damage response assays where sufficient intracellular exposure and target engagement are prerequisites.

Application
Selection Property
Validation Focus
CHK2 Selectivity Profiling
Kinase isoform selectivity review
Kinase panel endpoint comparison
hERG Liability Benchmarking
Off‑target safety endpoint context
Patch‑clamp hERG IC50 reference
Regioisomeric Purity Control
NMR spectral identity
Regioisomer purity verification
Lead‑like Cellular Probe
Physicochemical profile review
Solubility and permeability endpoints
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